

# Application Note: High-Throughput UPLC-MS/MS Quantification of Apixaban in Human Plasma

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## Compound of Interest

Compound Name: *Apixaban acid-13C,d3*

Cat. No.: *B12406778*

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## Abstract

This application note describes a robust and sensitive UPLC-MS/MS method for the quantification of apixaban, a direct factor Xa inhibitor, in human plasma. The method utilizes a stable isotope-labeled internal standard (Apixaban-<sup>13</sup>CD<sub>3</sub>) for accurate and precise quantification. Sample preparation is achieved through a straightforward protein precipitation or liquid-liquid extraction protocol, followed by rapid chromatographic separation on a C18 column. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 1.0 to 301.52 ng/mL and demonstrated excellent accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and clinical research.

## Introduction

Apixaban is an oral anticoagulant that requires careful monitoring in certain clinical situations to ensure safety and efficacy. While traditional coagulation assays can be used, they may lack the specificity and sensitivity of mass spectrometry-based methods.[1] UPLC-MS/MS offers a direct and highly selective approach for the quantification of apixaban in complex biological matrices like plasma.[1] The use of a stable isotope-labeled internal standard (IS) is crucial to correct for matrix effects and variations in instrument response, thereby ensuring the reliability of the

results. This application note provides a detailed protocol for the quantification of apixaban in human plasma using UPLC-MS/MS with an apixaban-<sup>13</sup>CD<sub>3</sub> internal standard.

## Experimental

### Materials and Reagents

- Apixaban reference standard
- Apixaban-<sup>13</sup>CD<sub>3</sub> internal standard (IS)[2][3][4]
- Methanol (HPLC grade)[1][2]
- Acetonitrile (HPLC grade)[2][3][4]
- Formic acid (LC-MS grade)[1]
- Ammonium formate[1][2][3][4]
- Human plasma (K<sub>2</sub>EDTA)
- Ultrapure water

### Instrumentation

- Waters ACQUITY UPLC I-Class System or equivalent[5][6]
- Waters Xevo TQ-S Mass Spectrometer or equivalent[1][5]
- Analytical column: ACQUITY UPLC BEH C18, 1.7 μm, 2.1 x 50 mm or Thermo Beta basic-8, 5μ, 100 mm x 4.6 mm[2][3][4][5]

### Sample Preparation

Two primary methods for sample preparation are presented: protein precipitation and liquid-liquid extraction.

- Protein Precipitation: To 100 μL of plasma, add 50 μL of the internal standard working solution (e.g., 1 μg/mL apixaban-d<sub>3</sub> in methanol).[1] Then, add 450 μL of methanol, vortex

for 5 minutes, and centrifuge at 13,000 rpm for 10 minutes.[1] The supernatant is then transferred for analysis.[1]

- Liquid-Liquid Extraction: To a plasma sample, add the internal standard.[2][3][4] Extraction is then performed using an organic solvent mixture, such as ethyl acetate and methyl tertiary butyl ether.[3] After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

### UPLC Conditions

A typical gradient chromatographic separation is employed:

Parameter	Value
Column	ACQUITY UPLC BEH C18, 1.7 $\mu$ m, 2.1 x 50 mm[5]
Mobile Phase A	2.5 mM Ammonium formate (pH 3.0) in water[1]
Mobile Phase B	0.1% Formic acid in 100% methanol[1]
Flow Rate	0.35 mL/min[1]
Gradient	45% A (0-0.2 min), 15% A (0.2-2.0 min), 45% A (2.0-3.0 min)[1]
Column Temperature	35 °C[5]
Injection Volume	1-5 $\mu$ L
Run Time	3.0 minutes[1][2][3][4]

### MS/MS Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

Parameter	Value
Ionization Mode	ESI Positive[1]
Capillary Voltage	Optimized for instrument
Cone Voltage	Optimized for instrument
Desolvation Temperature	Optimized for instrument
Desolvation Gas Flow	Optimized for instrument
MRM Transitions	Apixaban: 460.2 > 443.2 m/z; Apixaban- <sup>13</sup> CD <sub>3</sub> : 464.2 > 447.4 m/z[2][3][4]

## Results and Discussion

The UPLC-MS/MS method demonstrated excellent performance for the quantification of apixaban in human plasma.

### Linearity and Sensitivity

The method was linear over the concentration range of 1.0 to 301.52 ng/mL, with a coefficient of determination ( $r^2$ ) of  $\geq 0.99$ . [2][3][4] The lower limit of quantification (LLOQ) was established at 1.0 ng/mL. [2][3][4]

### Accuracy and Precision

The accuracy and precision of the method were evaluated at multiple quality control (QC) concentrations.

QC Level	Within-Run Precision (%CV)	Between-Run Precision (%CV)	Accuracy (%)
Low	< 7.0	< 7.0	89.2 - 107.2
Medium	< 7.0	< 7.0	89.2 - 107.2
High	< 7.0	< 7.0	89.2 - 107.2
Data synthesized from reported ranges. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>			

## Recovery

The extraction recovery of apixaban and the internal standard was consistently high, exceeding 98% for the liquid-liquid extraction method.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Protocols

### Protocol 1: Stock and Working Solution Preparation

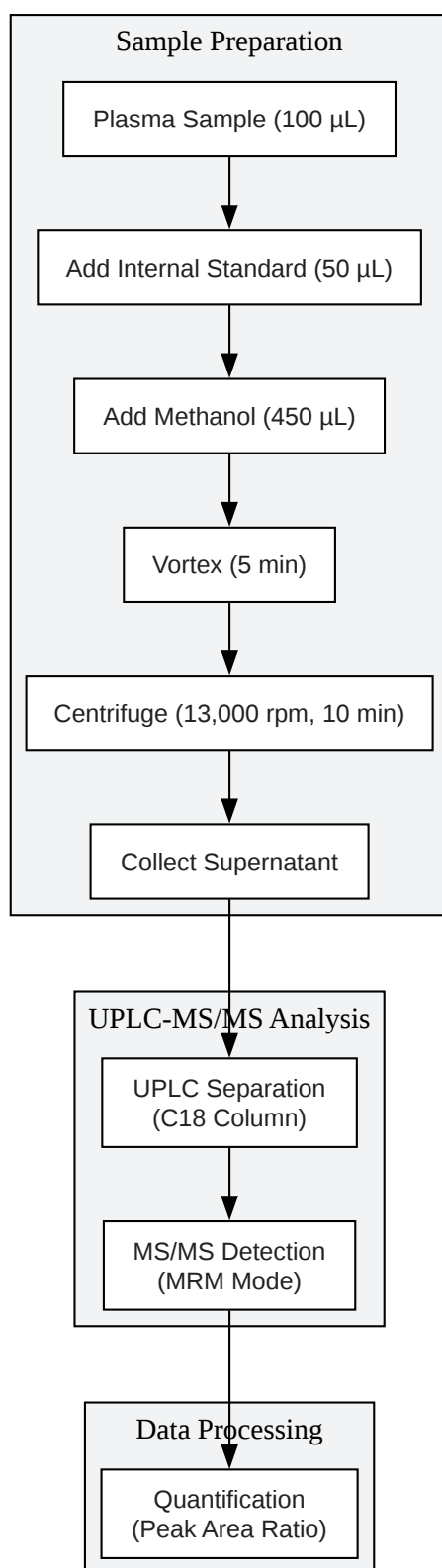
- Apixaban Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of apixaban and dissolve it in 5 mL of methanol.[\[2\]](#)
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 2 mg of Apixaban-<sup>13</sup>CD<sub>3</sub> and dissolve it in 2 mL of methanol.[\[2\]](#)
- Working Solutions: Prepare working solutions of apixaban and the internal standard by diluting the stock solutions with a 50:50 methanol:water mixture.[\[2\]](#)

### Protocol 2: Sample Preparation (Protein Precipitation)

- Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
- Add 50 µL of the internal standard working solution.
- Add 450 µL of methanol.

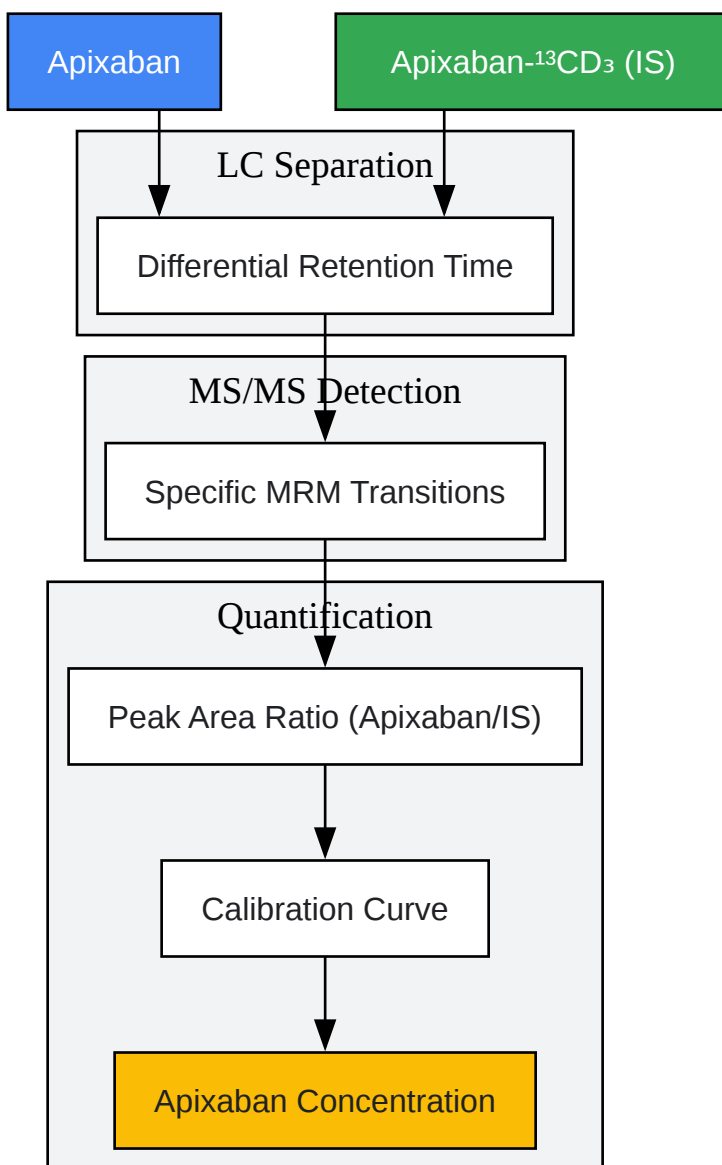
- Vortex for 5 minutes.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

## Visualizations



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Caption: UPLC-MS/MS experimental workflow for apixaban quantification.



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